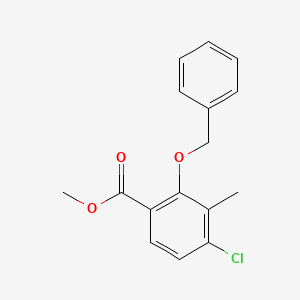![molecular formula C12H23NOSi B13472152 1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13472152.png)
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one is a synthetic organic compound characterized by its unique spirocyclic structure. The compound features a tert-butyldimethylsilyl group attached to a nitrogen atom within a spiro[3.3]heptane framework. This structural motif imparts distinct chemical and physical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine.
Introduction of the Tert-butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced via silylation, often using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, potentially converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyldimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is a key intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptane: Lacks the ketone functional group, resulting in different reactivity and applications.
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.4]octan-2-one: Features a larger spirocyclic ring, which may influence its binding affinity and selectivity.
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-6-one: The ketone group is positioned differently, affecting its chemical behavior.
Uniqueness
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one is unique due to its specific spirocyclic structure and the presence of the tert-butyldimethylsilyl group. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic and research applications.
Propiedades
Fórmula molecular |
C12H23NOSi |
|---|---|
Peso molecular |
225.40 g/mol |
Nombre IUPAC |
1-[tert-butyl(dimethyl)silyl]-1-azaspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C12H23NOSi/c1-11(2,3)15(4,5)13-10(14)9-12(13)7-6-8-12/h6-9H2,1-5H3 |
Clave InChI |
RDJPIHKNDUMSJD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)N1C(=O)CC12CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


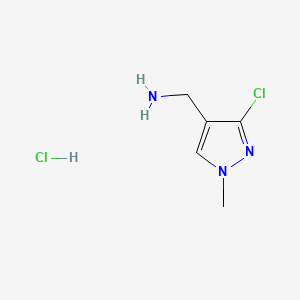

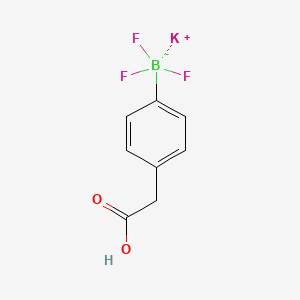

![3-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzamide](/img/structure/B13472105.png)
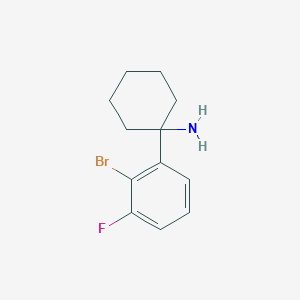
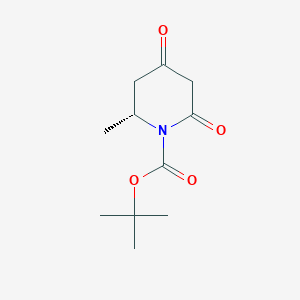
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3,3-difluoropropanoic acid](/img/structure/B13472115.png)
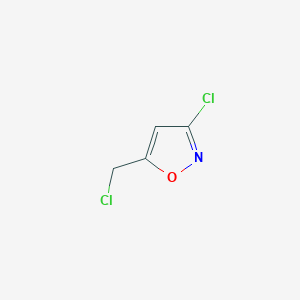
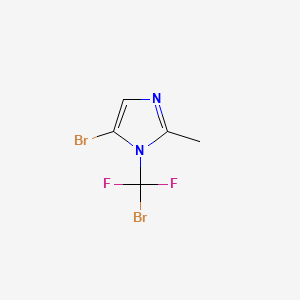
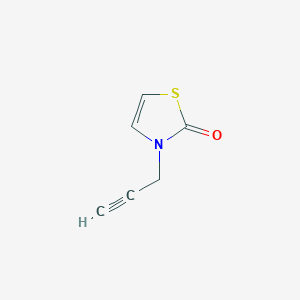
![methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13472142.png)

